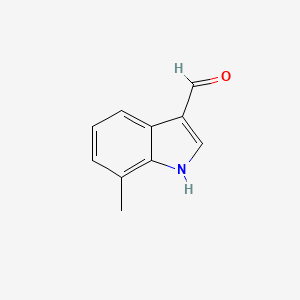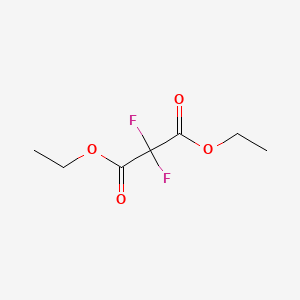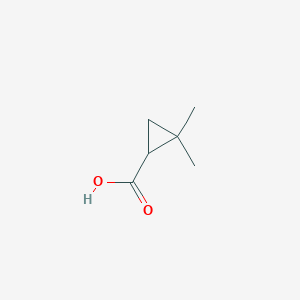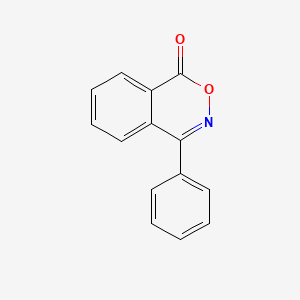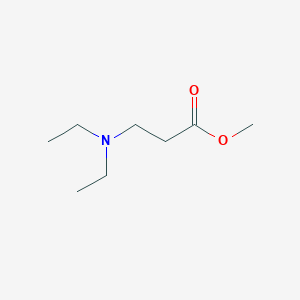
Methyl 3-(diethylamino)propanoate
Übersicht
Beschreibung
“Methyl 3-(diethylamino)propanoate” is a chemical compound with the CAS Number: 5351-01-9 . It has a molecular weight of 159.23 and its IUPAC name is methyl 3-(diethylamino)propanoate . The compound is typically stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for “Methyl 3-(diethylamino)propanoate” is 1S/C8H17NO2/c1-4-9(5-2)7-6-8(10)11-3/h4-7H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Wissenschaftliche Forschungsanwendungen
Pharmacological Research and Psychotherapy
Psychedelic Research : Compounds similar to Methyl 3-(diethylamino)propanoate, like Lysergic acid diethylamide (LSD), have been extensively studied for their psychoactive effects and potential in psychotherapy, especially in treating conditions like PTSD, depression, and anxiety. Such research explores the pharmacology of psychedelics, their impact on consciousness, and therapeutic potential, including experimental treatments for cluster headaches and terminal illnesses (Passie et al., 2008).
MDMA-Assisted Psychotherapy : MDMA, another compound with psychoactive properties, has been studied for its potential in assisting psychotherapy, particularly for PTSD. This highlights an interest in the therapeutic applications of psychoactive substances, which could be relevant to compounds with similar properties to Methyl 3-(diethylamino)propanoate (Sessa et al., 2019).
Chemical Kinetic Modeling in Energy
- Biodiesel Combustion : The complexity of biodiesel composition has led to research into chemical kinetic modeling for cleaner combustion technologies. This includes studying surrogate molecules that share characteristics with biodiesel components, which may relate to studies involving Methyl 3-(diethylamino)propanoate in understanding fuel combustion processes and environmental impacts (Lai et al., 2011).
Epigenetics and Cancer Therapy
- DNA Methyltransferase Inhibitors : Research into epigenetic modifications, particularly DNA methylation, is crucial for understanding and treating cancer. Inhibitors that can reverse these epigenetic changes are being studied for their therapeutic potential, indicating a broader interest in chemical compounds that can impact methylation processes, potentially aligning with studies on Methyl 3-(diethylamino)propanoate (Lyko & Brown, 2005).
Safety And Hazards
“Methyl 3-(diethylamino)propanoate” is classified as dangerous with hazard statements H226, H315, H318, H335 . These codes indicate that the compound is flammable, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin, eyes, or clothing, and ensuring adequate ventilation .
Eigenschaften
IUPAC Name |
methyl 3-(diethylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-4-9(5-2)7-6-8(10)11-3/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOYBMFCELTAHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90276954 | |
| Record name | methyl 3-(diethylamino)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90276954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(diethylamino)propanoate | |
CAS RN |
5351-01-9 | |
| Record name | N, METHYL ESTER | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 3-(diethylamino)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90276954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

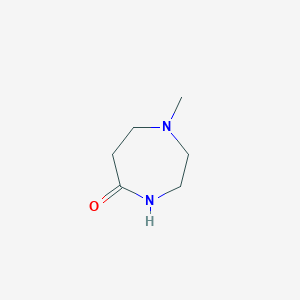
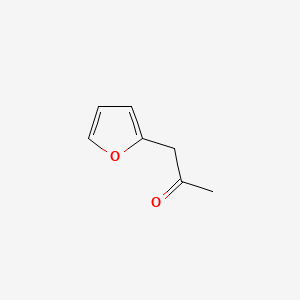
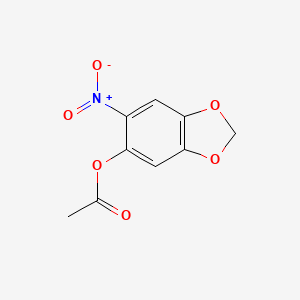
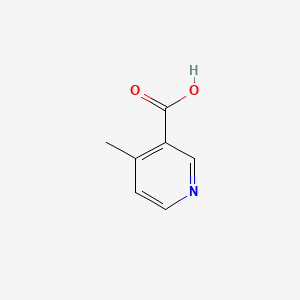
![Benzene, 1,2,3-trimethoxy-5-[(1E)-2-nitroethenyl]-](/img/structure/B1296158.png)

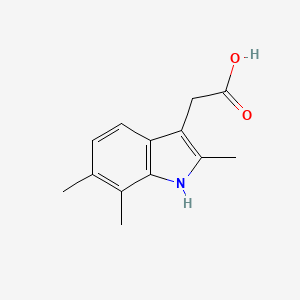
![3-Nitroimidazo[1,2-a]pyridine](/img/structure/B1296164.png)
